molecular formula C10H26N2O6P2 B1664074 [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester CAS No. 34008-16-7

[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester

Cat. No. B1664074
CAS RN: 34008-16-7
M. Wt: 332.27 g/mol
InChI Key: NGADUQWRPABXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C10H26N2O6P2 .


Molecular Structure Analysis

The molecular weight of “[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is 332.3 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H26N2O6P2 and a molecular weight of 332.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis Processes : This compound is involved in various chemical synthesis processes. For instance, the reaction of allylamine with diethyl (dichloromethylene)phosphoramidate leads to substituted (diaminomethylene)- and (aminoethoxymethylene)-phosphoramidic esters (Alimov & Alimov, 1969).

  • Esters Preparation via Quaternary Phosphonium Salts : Research shows that n-valeric acid treated with allyl diethyl phosphite results in compounds like allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate (Mitsunobu & Yamada, 1967).

Material Science and Polymer Applications

  • Curing Agents for Epoxy Resin : Phosphorus-containing Mannich-type bases, similar in structure to the compound , are used as curing agents for epoxy resin, enhancing flame retardancy (Liu et al., 2009).

  • Flame Retardancy in Polymers : Chemical modification of polyacrylonitrile with P- and N-containing groups, including structures similar to [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester, leads to increased flame retardance (Joseph & Tretsiakova-McNally, 2012).

Biochemical Research

  • Glutamate Receptor Ligands : Analogues of [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester, like APCPD, have been synthesized and identified as ligands for metabotropic glutamate receptors (Bessis et al., 2003).

  • Enzyme Interaction Studies : A phosphorothionate, structurally related to [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester, showed significant inhibition of enzymes like acetylcholinesterase and various ATPases in rat brain upon subchronic dosing (Rahman et al., 1997).

properties

IUPAC Name

N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGADUQWRPABXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Reactant of Route 2
Reactant of Route 2
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Reactant of Route 3
Reactant of Route 3
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Reactant of Route 4
Reactant of Route 4
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Reactant of Route 5
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Reactant of Route 6
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.